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Compound of Interest

(3-(2-Aminophenyl)-1H-pyrazol-5-
Compound Name:

yl)methanol
CAS No.: 769069-96-7
Cat. No.: B151340

Get Quote

Introduction & Strategic Significance

The elucidation of substituted pyrazoles presents a unique challenge in small molecule
characterization due to annular tautomerism. For (3-(2-aminophenyl)-1H-pyrazol-5-
yl)methanol (CAS: 769069-96-7), the analysis is further compounded by the presence of
multiple exchangeable protons (NHz, OH, Pyrazole-NH) and the potential for intramolecular
hydrogen bonding.[1]

Accurate structural assignment is critical because the tautomeric state governs the molecule's
binding mode in active pockets (e.g., ATP-binding sites of kinases).[1] This guide provides a
self-validating analytical workflow to unambiguously assign the connectivity and dominant
tautomeric form of this scaffold.

Chemical Identity[1][2][3][4][5][6]

o |[UPAC Name: (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol[1]

e Molecular Formula: C10H11N30[1]
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e Molecular Weight: 189.22 g/mol [1]
o Core Scaffold: 3,5-disubstituted-1H-pyrazole[2]

Analytical Workflow Strategy

The elucidation follows a subtractive logic path: establishing the molecular envelope (MS),
identifying functional groups (IR), and solving the connectivity/tautomerism (NMR).[1]

HRMS (ESI+) FTIR 1D NMR (1H, 13C)
Confirm C10H11N30 Identify NH2, OH, C=N DMSO0-d6 Solvent (COSY, HSQC, HVBC)

Crude/Pure Sample

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural determination of pyrazole derivatives.

Mass Spectrometry & Infrared Spectroscopy[1][3][6]

[7]
High-Resolution Mass Spectrometry (HRMS)[1]

o Method: ESI-TOF or Orbitrap (Positive Mode).[1]
o Expected Result:

(Calc.[1] for C10H12N30).[1]

e Fragmentation Pattern:
o m/z 172: Loss of H20 (

), characteristic of the primary alcohol.[1]

o m/z 94: Characteristic aniline fragment if cleavage occurs at the C3-C(phenyl) bond.[1]

Infrared Spectroscopy (FT-IR)

o Diagnostic Bands:
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o 3200-3400 cm~*: Broad stretching corresponding to

and

.[1] The primary amine typically shows a doublet (symmetric/asymmetric stretch).[1]
o 1620 cm~1L:

scissoring of the amine.[1]

o 1580-1600 cm~1:

of the pyrazole ring.[1]

NMR Spectroscopy: The Elucidation Core

Solvent Choice:DMSO-de is mandatory.[1] Chloroform-d often leads to broadening of
exchangeable protons (NH/OH) and fails to stabilize the tautomeric equilibrium, making

assignment impossible.[1]

1D Proton NMR ( H) Assignment

The spectrum will display four distinct regions.
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2D NMR Connectivity (HMBC & COSY)
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To prove the connectivity of the 2-aminophenyl group to C3 and the methanol group to C5, we
utilize HMBC (Heteronuclear Multiple Bond Correlation).[1]

e HMBC Correlation 1 (The Linker):
o The Pyrazole singlet (H4, ~6.4 ppm) will show correlations to C3 and C5.[1]
o Critical: The Methylene protons (CHz, ~4.5 ppm) will show a strong

correlation to C5 and a

correlation to C4.[1] This fixes the hydroxymethyl group at one of the quaternary carbons.

[1]
e« HMBC Correlation 2 (The Phenyl Attachment):
o The Phenyl proton H6 (ortho to the connection point) will show a

correlation to the Pyrazole C3.[1]

o This confirms the C-C bond between the phenyl ring and the pyrazole.[1]
Tautomerism & Stereochemical Assighment
The most complex aspect of this molecule is the Annular Tautomerism of the pyrazole ring.[1]
o Tautomer A (3-substituted): 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole.[1]
e Tautomer B (5-substituted): 5-(2-aminophenyl)-3-(hydroxymethyl)-1H-pyrazole.[1]

In 3(5)-substituted pyrazoles, the tautomer that allows for intramolecular hydrogen bonding is
generally preferred in solution.[1]

The Hydrogen Bond Lock

The ortho-amino group on the phenyl ring acts as a hydrogen bond donor.[1] The Pyrazole N2
(the nitrogen with the lone pair, not the proton) acts as a hydrogen bond acceptor.[1]

e Mechanism: An intramolecular H-bond forms between
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1]

o Consequence: This interaction "locks" the molecule into the tautomer where the phenyl
group is adjacent to the N2 nitrogen.[1]

» Numbering Rule: In 1H-pyrazole, if the NH is at position 1, position 5 is adjacent to N1, and
position 3 is adjacent to N2.[1]

e Conclusion: To facilitate the H-bond with N2, the phenyl group must be at Position 3.[1]
Therefore, the dominant species is 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole.[1]

Figure 2: Tautomeric equilibrium favoring the 3-substituted form due to intramolecular hydrogen
bonding.[1]

NOESY Validation

To experimentally verify this:

Run a 1D NOESY or ROESY experiment.

Irradiate the Phenyl-NH2 protons.[1]

Observation: You will not see a strong NOE to the Pyrazole NH if the H-bond is formed
(locked geometry).[1]

Irradiate the Pyrazole NH.[1]

Observation: You should see a strong NOE to the Methylene (CHz) protons.[1]

o Reasoning: If the NH is at N1, it is adjacent to C5 (which holds the CH20H group).[1] This
proximity confirms the 5-hydroxymethyl / 1H arrangement.[1]

Experimental Protocol (SOP)
Sample Preparation

e Mass: Weigh 5-10 mg of the solid compound.

e Solvent: Dissolve in 0.6 mL of DMSO-ds (99.9% D).
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e Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming quality.
[1]

Acquisition Parameters (Bruker 400/500 MHz)
o Temperature: 298 K (25°C).[1]

e Pulse Program:zg30 (1H), zgpg30 (13C).

» Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of aromatic protons for accurate
integration.

e Scans: 16 scans (1H), 1024 scans (13C) to detect quaternary carbons.

References

e Elguero, J. (1984).[1][3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic
Chemistry, Pergamon Press.[1] Link

e Claramunt, R. M., et al. (1991).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An
Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

o Alkorta, I., & Elguero, J. (2019).[1] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.
Molecules. Link

e BLD Pharm. (2024).[1] Product Analysis: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol.
BLD Pharm Repository.[1][4] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
o 4. (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol - Lead Sciences [lead-sciences.com]

» To cite this document. BenchChem. [Comprehensive Structure Elucidation of (3-(2-
aminophenyl)-1H-pyrazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151340/docs#comprehensive-structure-elucidation-
of-3-2-aminophenyl-1h-pyrazol-5-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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